molecular formula C11H15NO3 B6588376 methyl 2-(5-amino-2-methylphenoxy)propanoate CAS No. 128186-37-8

methyl 2-(5-amino-2-methylphenoxy)propanoate

Cat. No.: B6588376
CAS No.: 128186-37-8
M. Wt: 209.2
InChI Key:
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Description

Methyl 2-(5-amino-2-methylphenoxy)propanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenoxypropanoate, characterized by the presence of an amino group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-amino-2-methylphenoxy)propanoate typically involves the reaction of 5-amino-2-methylphenol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-amino-2-methylphenoxy)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 2-(5-amino-2-methylphenoxy)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(5-amino-2-methylphenoxy)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-amino-2-methylphenoxy)propanoate
  • Methyl 2-(5-amino-3-methylphenoxy)propanoate
  • Methyl 2-(5-amino-2-ethylphenoxy)propanoate

Uniqueness

Methyl 2-(5-amino-2-methylphenoxy)propanoate is unique due to the specific positioning of the amino and methyl groups on the phenyl ring. This unique structure influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-(5-amino-2-methylphenoxy)propanoate involves the reaction of 5-amino-2-methylphenol with methyl 2-bromo-2-methylpropanoate, followed by deprotection of the resulting intermediate.", "Starting Materials": [ "5-amino-2-methylphenol", "methyl 2-bromo-2-methylpropanoate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Diethyl ether" ], "Reaction": [ "Step 1: Dissolve 5-amino-2-methylphenol (1.0 eq) in methanol and add sodium hydroxide (1.1 eq).", "Step 2: Add methyl 2-bromo-2-methylpropanoate (1.1 eq) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract with diethyl ether.", "Step 4: Wash the organic layer with water and dry over magnesium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Deprotect the crude product by dissolving it in methanol and adding hydrochloric acid.", "Step 7: Stir the reaction mixture at room temperature for 24 hours.", "Step 8: Concentrate the reaction mixture under reduced pressure and purify the product by column chromatography." ] }

CAS No.

128186-37-8

Molecular Formula

C11H15NO3

Molecular Weight

209.2

Purity

95

Origin of Product

United States

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